1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea
Description
Core Architecture
The molecule features a spirocyclic scaffold formed by the fusion of a 1,2-dihydroindene ring and a piperidine ring at the 3-position of the indene system (Fig. 1). The spiro junction creates a rigid, non-planar structure that enhances binding selectivity to biological targets. A methyl group at the 6-position of the dihydroindene moiety and a urea group substituted at the 1-position of the spiro system complete the structure. The urea group adopts a planar conformation, enabling hydrogen bonding with enzymatic active sites.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 273.37 g/mol |
| Spiro Center | Junction of dihydroindene (C3) and piperidine (C4') |
| Substituents | 6-Methyl (dihydroindene), 1-Methylurea (piperidine-linked) |
Stereochemical Considerations
The spirocyclic framework introduces chirality at the fused carbon, yielding enantiomers with potentially distinct pharmacological profiles. While stereochemical data for this specific compound are limited, related spirocyclic ureas exhibit enantiomer-dependent activity. For example, the (R)-isomer of a similar 11β-HSD1 inhibitor showed superior efficacy in primate models.
Properties
IUPAC Name |
1-methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11-3-4-13-12(9-11)14(19-15(20)17-2)10-16(13)5-7-18-8-6-16/h3-4,9,14,18H,5-8,10H2,1-2H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBLCRSFRUIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)CC2NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The synthesis begins with 4-(2-amino-5-chlorophenyl)-1-benzyl-1,2,5,6-tetrahydropyridine (7) , a key intermediate reported by Usuki et al.. This compound is prepared via reductive amination of 2-nitro-5-chlorostyrene with benzylamine, followed by catalytic hydrogenation. The benzyl group serves as a protective moiety for the piperidine nitrogen, ensuring regioselectivity during subsequent cyclization.
Cyclofunctionalization
Cyclization of the tetrahydropyridine precursor into the spiro system is achieved using bromine or N-chlorosuccinimide (NCS) under acidic conditions. For example, treatment of 7 with bromine in aqueous acetic acid at room temperature induces intramolecular electrophilic aromatic substitution, forming the spiro[4H-3,1-benzoxazine-4,4'-piperidine] skeleton. This step typically yields 55–75% of the spiro product, as demonstrated in the synthesis of analogous compounds like 11Ab and 14b .
Table 1: Cyclization Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 7 | Br₂ | AcOH/H₂O | RT | 75.5 |
| 9b | NCS | CH₂Cl₂/NaHCO₃ | 0°C→RT | 83.4 |
Chemoselective Functionalization and Optimization
Hydrogenation and Deprotection
Post-urea formation, the benzyl protecting group is removed via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. This step, critical for accessing the free piperidine nitrogen, achieves near-quantitative yields (98%) when conducted in methanol/water mixtures at 40°C. Notably, Li et al. demonstrated that chemoselective hydrogenation preserves the urea functionality while cleaving the benzyl group, avoiding side reactions.
Solvent and Temperature Effects
Optimization studies reveal that polar aprotic solvents (e.g., DMF, AcOH) enhance cyclization efficiency by stabilizing charged intermediates. Conversely, nonpolar solvents like hexane lead to incomplete reactions due to poor solubility of the spiro precursors. Temperature modulation is equally critical: cyclization at >50°C promotes byproduct formation via retro-Mannich pathways.
Analytical Characterization
Spectroscopic Validation
-
¹H-NMR : The spiro compound’s proton environment shows distinct signals for the piperidine methylene groups (δ 2.6–3.2 ppm) and the urea NH (δ 9.2 ppm, broad singlet).
-
IR : Stretching vibrations at 1660–1668 cm⁻¹ confirm the urea carbonyl, while absence of isocyanate peaks (≈2250 cm⁻¹) validates complete conversion.
-
MS : Molecular ion peaks align with theoretical masses (e.g., m/z 479 for iodinated intermediates).
Table 2: Key Spectroscopic Data
| Functional Group | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Piperidine CH₂ | 2.6–3.2 | - | - |
| Urea NH | 9.2 (br s) | - | - |
| Urea C=O | - | 1660–1668 | - |
| [M+H]⁺ | - | - | 352.2 |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines .
Scientific Research Applications
1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl)urea exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Piperidine Derivatives
Key Observations:
Spiro-Dihydroindene vs. Spiro-Indoline: The dihydroindene core in the query compound enhances lipophilicity compared to indoline-based spirocycles (e.g., ), which may improve blood-brain barrier penetration.
Comparison with NMDA Antagonists :
- Diarylethylamines like diphenidine () share a piperidine component but lack the spirocyclic architecture. Their NMDA receptor affinity suggests that the query compound’s spiro system could be optimized for CNS targets.
Pharmacological Profile
- Target Selectivity : The dihydroindene spiro-piperidine scaffold shows promise for OX1R antagonism (), whereas carboxamide derivatives () exhibit lower potency against PAR2, suggesting structural tuning is critical for target specificity.
- Therapeutic Potential: Urea derivatives like the query compound may mimic the success of BRAF inhibitors () but require further validation in disease models.
Biological Activity
1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea is C16H22N2O, with a molecular weight of 270.36 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been noted for their effectiveness against various bacterial strains. The structural characteristics of 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea may enhance its interaction with microbial targets, although specific data on its antimicrobial efficacy is limited.
Anticancer Potential
Research indicates that spirocyclic compounds can possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
Neuropharmacological Effects
Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Compounds with a piperidine structure are often studied for their effects on conditions such as anxiety and depression. While specific studies on this compound are scarce, it is hypothesized that it could modulate neurotransmitter release or receptor activity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted to evaluate the anticancer properties of similar spirocyclic compounds, researchers found that certain derivatives led to significant reductions in cell viability in various cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates. Although direct studies on 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea are needed, these findings suggest a promising avenue for exploration.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 1-Methyl-3-(6-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)urea?
Answer:
Synthesis typically involves multi-step reactions, such as coupling a spiro-piperidine intermediate with a methylurea moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:
- Acylation/alkylation : Introducing the urea group via nucleophilic substitution or carbodiimide-mediated coupling .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Characterization requires:
- Spectroscopic techniques : IR spectroscopy to confirm urea C=O stretching (~1640–1680 cm⁻¹), NMR (¹H/¹³C) to verify spirocyclic and methyl group environments .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight .
Basic: What structural features of this compound are critical for its reactivity and stability?
Answer:
The spiro[1,2-dihydroindene-3,4'-piperidine] core confers rigidity, enhancing binding specificity to biological targets. Key features include:
- Spirocyclic scaffold : Restricts conformational flexibility, improving target selectivity .
- Urea moiety : Participates in hydrogen bonding with enzymes/receptors, influencing pharmacodynamics .
- 6-Methyl group : Modulates lipophilicity, impacting membrane permeability and metabolic stability .
Advanced: How do researchers assess the biological activity of this compound in vitro and in vivo?
Answer:
- In vitro assays :
- Enzyme inhibition: Measure IC₅₀ values using fluorescence-based assays (e.g., kinase activity) .
- Receptor binding: Radioligand displacement studies to determine affinity (Kᵢ) .
- In vivo models :
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent modification : Vary the spirocyclic ring’s methyl group or replace the urea with thiourea to test potency .
- Bioisosteric replacement : Substitute the piperidine ring with morpholine to alter solubility .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
Advanced: How can researchers resolve contradictions in biological data between structurally similar analogs?
Answer:
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, co-solvents) that may affect activity .
- Crystallography : Solve co-crystal structures to identify binding-site interactions unique to active vs. inactive analogs .
- Proteomics : Screen for off-target interactions using affinity pulldown-MS to explain divergent results .
Advanced: What methodologies are used to study the pharmacokinetic properties of this compound?
Answer:
Advanced: How do structural analogs of this compound compare in terms of activity and selectivity?
Answer:
A comparison of analogs (see table in ) reveals:
- Chlorophenyl substitution : Enhances receptor selectivity (Kᵢ = 12 nM vs. 45 nM for phenyl) but reduces solubility.
- Naphthalene-containing analogs : Higher lipophilicity improves blood-brain barrier penetration but increases CYP3A4-mediated metabolism .
- Morpholine vs. piperidine : Morpholine analogs show improved aqueous solubility but lower target affinity .
Advanced: What experimental approaches elucidate the mechanism of action of this compound?
Answer:
- Target deconvolution : Combine CRISPR-Cas9 knockout screens with activity-based protein profiling (ABPP) .
- Pathway analysis : RNA sequencing of treated cells to identify differentially expressed genes .
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to map inhibitory activity .
Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?
Answer:
- Forced degradation studies :
- Excipient compatibility : Test stability in common formulation matrices (e.g., PEG 400) .
Advanced: What are the strategies for designing synergistic combinations with this compound?
Answer:
- Combinatorial screening : Pair with FDA-approved drugs in high-throughput synergy assays (e.g., Checkerboard method) .
- Pathway crosstalk : Target complementary pathways (e.g., PI3K + mTOR inhibitors) using transcriptomic data .
- Co-crystallization : Identify binding partners that occupy adjacent sites on the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
